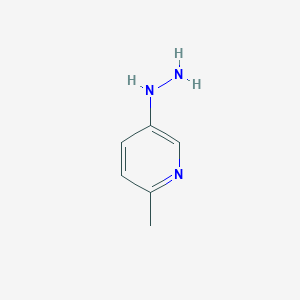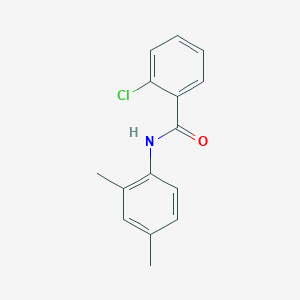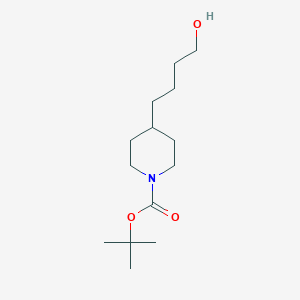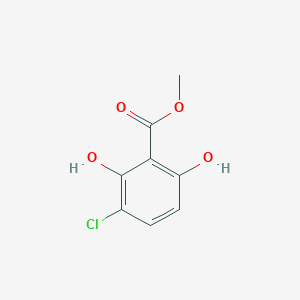
5-Hydrazinyl-2-methylpyridine
Vue d'ensemble
Description
5-Hydrazinyl-2-methylpyridine is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is used in research and development .
Molecular Structure Analysis
The InChI code for 5-Hydrazinyl-2-methylpyridine is1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 . The Canonical SMILES is CC1=NC=C(C=C1)NN . Physical And Chemical Properties Analysis
5-Hydrazinyl-2-methylpyridine has a molecular weight of 123.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 50.9 Ų .Applications De Recherche Scientifique
-
Flow Synthesis of 2-Methylpyridines via α-Methylation
- Application Summary : This research involved the synthesis of a series of simple 2-methylpyridines using a simplified bench-top continuous flow setup .
- Methods and Procedures : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines. Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results and Outcomes : The method was found to be superior to conventional batch reaction protocols in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
-
Gas-Phase Alkylation of Pyridine and Phenol with Alcohols
- Application Summary : This study investigated the reaction of pyridine with methanol under a hydrogen stream in the presence of a specific catalyst .
- Methods and Procedures : The reaction was carried out at temperatures above 200 °C, where the catalytic activity of the cluster appears .
- Results and Outcomes : Methylation of pyridine proceeded, yielding 2-methylpyridine in 61% selectivity at 400 °C .
-
5-Hydrazinyl-2-methylpyridine as a Chemical Reagent
- Application Summary : 5-Hydrazinyl-2-methylpyridine is a chemical reagent used in various chemical reactions .
- Methods and Procedures : The specific methods and procedures of application depend on the nature of the reaction. Detailed experimental procedures would be found in the specific research papers or patents .
- Results and Outcomes : The outcomes of these reactions would vary based on the specific reaction conditions and the other reactants involved .
-
Synthesis of 5-Hydrazinyl-2-methylpyridine
- Application Summary : 5-Hydrazinyl-2-methylpyridine can be synthesized through various chemical reactions.
- Methods and Procedures : The specific synthesis routes and experimental details can be found in the referenced source.
- Results and Outcomes : The synthesis of 5-Hydrazinyl-2-methylpyridine would result in the formation of this compound, which can then be used in further reactions.
-
5-Hydrazinyl-2-methylpyridine as a Chemical Reagent
- Application Summary : 5-Hydrazinyl-2-methylpyridine is a chemical reagent used in various chemical reactions .
- Methods and Procedures : The specific methods and procedures of application depend on the nature of the reaction. Detailed experimental procedures would be found in the specific research papers or patents .
- Results and Outcomes : The outcomes of these reactions would vary based on the specific reaction conditions and the other reactants involved .
-
Synthesis of 5-Hydrazinyl-2-methylpyridine
- Application Summary : 5-Hydrazinyl-2-methylpyridine can be synthesized through various chemical reactions.
- Methods and Procedures : The specific synthesis routes and experimental details can be found in the referenced source.
- Results and Outcomes : The synthesis of 5-Hydrazinyl-2-methylpyridine would result in the formation of this compound, which can then be used in further reactions.
Safety And Hazards
5-Hydrazinyl-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .
Propriétés
IUPAC Name |
(6-methylpyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-6(9-7)4-8-5/h2-4,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKGPVBYRBTGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622934 | |
| Record name | 5-Hydrazinyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazinyl-2-methylpyridine | |
CAS RN |
197516-48-6 | |
| Record name | 5-Hydrazinyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)






![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)

